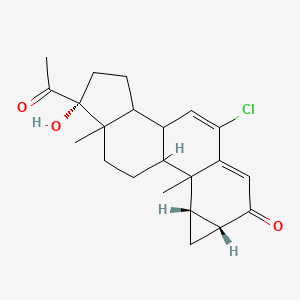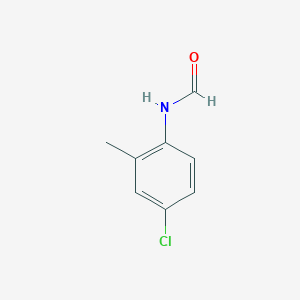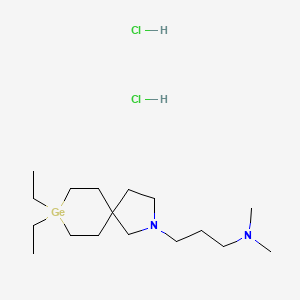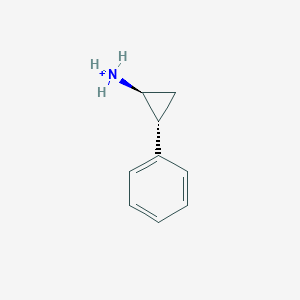
(1S,2R)-tranylcypromine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-tranylcypromine(1+) is a primary ammonium ion obtained by protonation of the primary amino function of (1S,2R)-tranylcypromine. It is a conjugate acid of a (1S,2R)-tranylcypromine. It is an enantiomer of a (1R,2S)-tranylcypromine(1+).
Scientific Research Applications
Cancer Therapeutics and Epigenetic Modulation
Inhibition of Histone Demethylases in Cancer : A novel series of tranylcypromine derivatives, including the (1S,2R) enantiomer, were found to be potent inhibitors of KDM1A, an enzyme implicated in cancer. These compounds demonstrated significant inhibition of colony formation in acute leukemia cell lines and showed in vivo efficacy, supporting further investigation as cancer therapeutics (Vianello et al., 2016).
Selective Dopamine D3 Receptor Antagonists : Tranylcypromine derivatives have been developed as potent and selective antagonists of the dopamine D3 receptor, a target for various neurological disorders. The (1R,2S) enantiomer showed high affinity and selectivity, indicating potential therapeutic applications (Chen et al., 2014).
LSD1 and LSD2 Histone Demethylase Inhibition : Tranylcypromine and its derivatives have been evaluated for inhibiting LSD1 and LSD2, enzymes involved in epigenetic regulation. These compounds showed promise for treating conditions like acute promyelocytic leukemia by altering chromatin state and blocking tumor progression (Binda et al., 2010).
Additional Scientific Research Applications
Neurotoxicity and Repression in Brain Organoids : Tranylcypromine was found to cause neurotoxicity in human-induced pluripotent stem cell-derived brain organoids, leading to decreased proliferation and apoptosis. It also impacted the transcriptional activity of BHC110/LSD1-targeted genes (Huang et al., 2017).
Reversible LSD1 Inhibitors in Acute Myeloid Leukemia : Research into reversible inhibitors of LSD1, differing from tranylcypromine derivatives, has shown potential for novel biochemical studies and therapeutic applications in conditions like acute myeloid leukemia (Mould et al., 2015).
Tranylcypromine in Depression Therapy : While not directly related to the (1S,2R) enantiomer, tranylcypromine in general has been historically researched for its antidepressant properties, showing efficacy in certain types of depression (Lurie & Salzer, 1961).
properties
Product Name |
(1S,2R)-tranylcypromine(1+) |
|---|---|
Molecular Formula |
C9H12N+ |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
[(1S,2R)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m1/s1 |
InChI Key |
AELCINSCMGFISI-BDAKNGLRSA-O |
Isomeric SMILES |
C1[C@@H]([C@H]1[NH3+])C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1[NH3+])C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



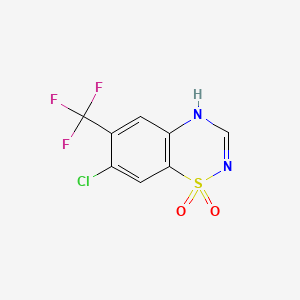
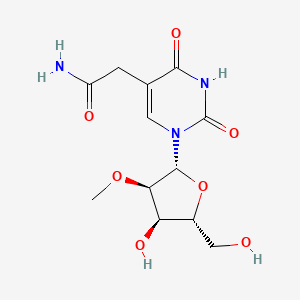
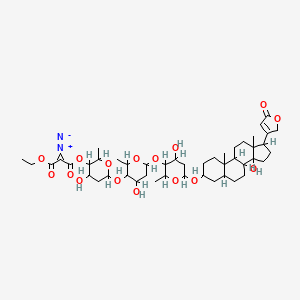
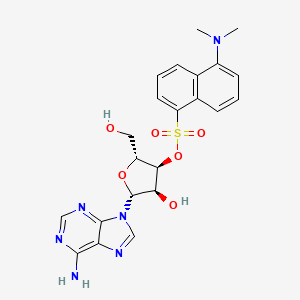
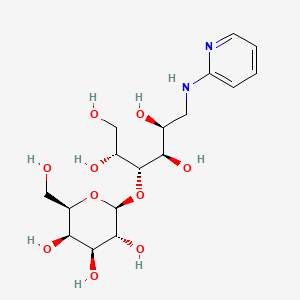
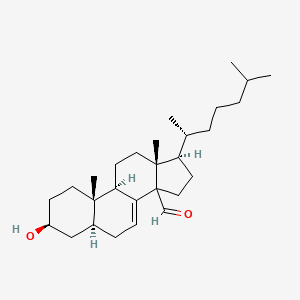
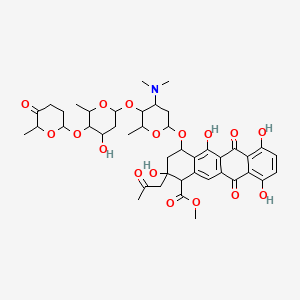
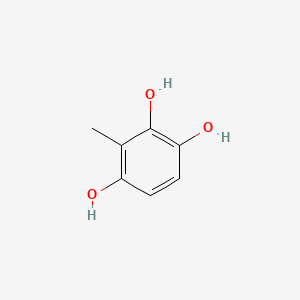
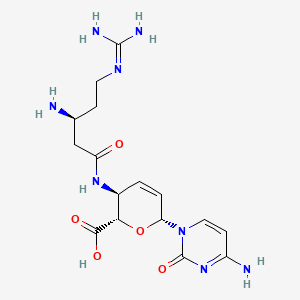
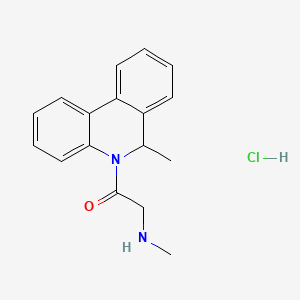
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)
